4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid is a key intermediate in the synthesis of Olmesartan Medoxomil, a medication primarily recognized for its role in managing hypertension [, ]. Its classification falls under substituted imidazole carboxylic acids.
Synthesis Analysis
From Butanoic Acid and o-Phenylenediamine: This method involves a multi-step process including condensation, oxidation, esterification, and Grignard reaction. Butanoic acid and o-phenylenediamine react under microwave irradiation, followed by oxidation and esterification to yield an intermediate. This intermediate then undergoes a Grignard reaction to produce the target compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, with an overall yield of 32.2% [].
From Butyraldehyde and Glyoxal: This method starts with the cyclization of butyraldehyde and glyoxal, followed by hydroxymethylation, oxidation, esterification, and addition reactions to obtain the target compound [].
From 2-Hydroxy-2-methylpropanenitrile: This approach utilizes 2-hydroxy-2-methylpropanenitrile as a starting material. Protection of the hydroxyl group with a trimethylsilyl group is followed by a Blaise reaction. Deprotection, oximation using sodium nitrite and acetic acid, reduction with Pd/C catalyst, and cyclization with methyl butanimidate hydrochloride lead to the formation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-4,5-dihydro-1H-imidazole-5-carboxylate [].
Grignard Reaction Optimization: Research highlights challenges related to the Grignard reaction step in conventional synthesis methods []. These challenges include limited suitability for low-temperature environments and safety hazards during summer production. To address this, researchers propose modifications to the Grignard reagent and the use of methyl tertiary butyl ether as a recyclable solvent instead of absolute ether [].
Chemical Reactions Analysis
4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of Olmesartan Medoxomil []. The key chemical transformation involves the reaction with (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride in the presence of an alkali metal iodide, an 18-crown-6 catalyst, and an inorganic base. This reaction forms trityl olmesartan medoxomil, which is further deprotected to obtain Olmesartan Medoxomil [].
Applications
The primary application of 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid lies in its utilization as a key intermediate in the synthesis of Olmesartan Medoxomil [].
Related Compounds
Compound Description: Trityl olmesartan medoxomil serves as a crucial intermediate in the synthesis of olmesartan medoxomil, a prominent angiotensin II receptor antagonist employed in treating hypertension. []
Relevance: This compound shares a core structure with 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid. The key difference lies in the presence of a medoxomil ester group at the carboxylic acid position and a trityl-protected tetrazole biphenylmethyl substituent at the 1-position of the imidazole ring. These modifications enhance the pharmacokinetic properties of olmesartan medoxomil, making it suitable for oral administration. []
Compound Description: Olmesartan medoxomil is a widely prescribed angiotensin II receptor blocker used to treat hypertension. It functions by inhibiting the binding of angiotensin II to its receptor, ultimately leading to vasodilation and a reduction in blood pressure. []
Relevance: This compound is a prodrug of 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid. It shares the same core structure, with the addition of a medoxomil ester group at the carboxylic acid position and a tetrazole biphenylmethyl substituent at the 1-position of the imidazole ring. This prodrug form improves oral bioavailability, and upon entering the body, it is metabolized to the active form, 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid. [, ]
Compound Description: This compound represents a key intermediate in the synthesis of olmesartan, an angiotensin II receptor antagonist. [, , , , ]
Relevance: This compound is structurally very similar to 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid. The primary distinction resides in the presence of an ethyl ester group at the carboxylic acid position. This modification facilitates its utilization in subsequent synthetic steps during the production of olmesartan. [, , , , ]
Compound Description: Telmisartan is another angiotensin II receptor antagonist, commonly used for treating hypertension. It exhibits similar pharmacological effects as olmesartan, but possesses a distinct chemical structure. []
Relevance: Although telmisartan is classified as an angiotensin II receptor antagonist like the active metabolite of olmesartan medoxomil (4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid), their structures differ significantly. Telmisartan features a benzimidazole moiety, whereas the target compound incorporates an imidazole ring. []
Compound Description: CI-996 is a potent, selective angiotensin II receptor antagonist, specifically targeting the AT1 receptor. It demonstrates efficacy in inhibiting angiotensin II-induced responses both in vitro and in vivo. []
Compound Description: This compound is a potent, orally active angiotensin II receptor antagonist with a long duration of action. It is structurally related to olmesartan medoxomil, which is another prodrug of 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid. []
Relevance: This compound is also a prodrug of 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid. It possesses the same core structure as the active metabolite, with the addition of a (pivaloyloxy)methyl ester group at the carboxylic acid position and a tetrazole biphenylmethyl substituent at the 1-position of the imidazole ring. This specific prodrug modification is designed to further enhance oral bioavailability and extend the duration of action compared to olmesartan medoxomil. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.